2-Fluoroactyl amino-5-nitrobenzoic acid
Description
Significance of Fluorinated Aromatic Compounds in Contemporary Chemical Research
Fluorinated organic compounds have become increasingly important in chemical research and development due to their unique properties. nbinno.com The introduction of fluorine into organic molecules can significantly alter their physical and chemical characteristics, leading to enhanced thermal stability, chemical resistance, and modified electronic properties compared to their non-fluorinated versions. nbinno.com These unique attributes have made fluorinated compounds indispensable in pharmaceuticals, agrochemicals, and advanced materials. researchgate.net
In medicinal chemistry, selectively incorporating fluorine into a drug candidate can improve several pharmacokinetic properties. researchgate.net For instance, replacing a hydrogen atom with fluorine at a site prone to metabolic oxidation can block this pathway, thereby increasing the drug's metabolic stability and bioavailability. encyclopedia.pubchimia.ch Furthermore, the introduction of fluorine can enhance the binding affinity of a molecule to its target protein. researchgate.net The unique properties of the C-F bond can also be used to fine-tune molecular conformations through various interactions. researchgate.net
The fluoroacetyl group, a two-carbon acyl group with a fluorine atom attached to the alpha-carbon, is a significant moiety in chemical and biochemical research. The electron-withdrawing nature of the fluorine atom activates the carbonyl group of the fluoroacetyl moiety, making it more susceptible to nucleophilic attack. nih.gov This heightened reactivity is a key feature in its chemical behavior.
In biological systems, fluoroacetate (B1212596) can be converted into fluoroacetyl-CoA. nih.gov The distinct properties of this molecule compared to the non-fluorinated acetyl-CoA are noteworthy. For example, specific enzymes, such as fluoroacetyl-CoA-specific thioesterases, can selectively hydrolyze fluoroacetyl-CoA, demonstrating nature's ability to distinguish between fluorinated and non-fluorinated substrates. nih.gov This selectivity provides insights into organofluorine recognition and the design of specialized enzymes. nih.gov
Importance of Nitroaromatic and Aminobenzoic Acid Derivatives in Synthetic Chemistry
Nitroaromatic and aminobenzoic acid derivatives are foundational building blocks in organic synthesis. Their combined presence in a single molecule, as seen in 2-Fluoroacetylamino-5-nitrobenzoic acid, offers a rich platform for creating complex chemical structures.
The nitro group (–NO₂) is a versatile functional group in organic synthesis. uts.edu.aunih.gov It is strongly electron-withdrawing, a property that deactivates aromatic rings towards electrophilic substitution but facilitates nucleophilic aromatic substitution. wikipedia.org This electronic influence is crucial for directing the course of chemical reactions.
One of the most important applications of the nitro group is its role as a synthetic precursor to an amino group (–NH₂). The reduction of a nitro group to an amine is a fundamental transformation in the synthesis of pharmaceuticals, dyes, and other specialty chemicals. nih.govresearchgate.net Furthermore, the acidity of C-H bonds adjacent (alpha) to the nitro group is increased, allowing for the formation of carbanions (nitronates) that can participate in various carbon-carbon bond-forming reactions. wikipedia.org This diverse reactivity makes nitro compounds ideal intermediates for constructing complex molecular frameworks. nih.govnih.gov
Benzoic acid, the simplest aromatic carboxylic acid, and its derivatives are crucial scaffolds in synthetic chemistry. acs.org The benzoic acid core provides a rigid and planar structure that can be readily functionalized at various positions on the aromatic ring. This versatility allows for the systematic modification of a molecule's properties, making it a cornerstone in drug discovery and materials science. nih.govpreprints.org
Many biologically active compounds, both natural and synthetic, feature a benzoic acid moiety. nih.govresearchgate.net Its presence is often critical for the compound's biological activity. nih.gov In drug development, the carboxylic acid group can participate in hydrogen bonding and other interactions with biological targets, while the aromatic ring serves as a platform for attaching other functional groups to optimize potency, selectivity, and pharmacokinetic properties. preprints.orgresearchgate.net
Structural Elucidation and Naming Convention for 2-Fluoroactylamino-5-nitrobenzoic Acid
The systematic name "2-Fluoroacetylamino-5-nitrobenzoic acid" precisely describes the molecular architecture of the compound. The structure is built upon a benzoic acid backbone. The numbering of the carbon atoms in the benzene (B151609) ring begins at the carbon atom bearing the carboxylic acid group (C1). Following IUPAC nomenclature, the substituents are then located at positions 2 and 5.
At position 2, there is a fluoroacetylamino group. This consists of an amino group (–NH–) attached to the benzene ring, which is in turn bonded to the carbonyl group of a fluoroacetyl moiety (–CO–CH₂F). At position 5, a nitro group (–NO₂) is attached. This arrangement of functional groups imparts the specific chemical characteristics discussed previously.
Overview of Research Gaps and Emerging Opportunities for 2-Fluoroacetylamino-5-nitrobenzoic Acid
An extensive review of the scientific literature reveals that 2-Fluoroacetylamino-5-nitrobenzoic acid, also known as 2-(2-fluoroacetamido)-5-nitrobenzoic acid, is a compound with a notable absence of dedicated research. Its synthesis, chemical properties, and potential applications remain largely undocumented in peer-reviewed sources. This profound lack of investigation constitutes a significant research gap, but it also presents a compelling landscape of emerging opportunities for novel scientific inquiry. The structure of the molecule, which combines a nitrobenzoic acid scaffold with a fluoroacetamide (B1672904) side chain, suggests several plausible avenues for future exploration in medicinal chemistry and materials science.
The primary research gap is the fundamental characterization of the compound itself. Methodologies for its efficient synthesis have not been established, and its physicochemical properties (such as solubility, stability, and crystal structure) are unknown. Consequently, the entire potential of this molecule is untapped.
The emerging opportunities for 2-Fluoroacetylamino-5-nitrobenzoic acid can be logically inferred from the well-established roles of its constituent chemical moieties. The presence of the nitro group, the fluoroacetyl group, and the benzoic acid core suggests potential applications that warrant systematic investigation.
Detailed Research Opportunities
Medicinal and Pharmaceutical Chemistry: The combination of functional groups in 2-Fluoroacetylamino-5-nitrobenzoic acid points toward several promising research directions in drug discovery. The nitroaromatic group is a known pharmacophore in various antimicrobial and antiprotozoal drugs; its mechanism often involves bioreduction in hypoxic environments to generate reactive nitrogen species that are toxic to pathogens or cancer cells. mdpi.com The fluoroacetyl moiety is a valuable component in modern medicinal chemistry. The incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability. nih.gov Furthermore, molecules containing an acetamido group have been investigated for a range of bioactivities, including analgesic effects. mdpi.comnih.gov This suggests the compound could be a candidate for development as an antimicrobial, anticancer, or anti-inflammatory agent. A significant opportunity lies in exploring its potential as an irreversible enzyme inhibitor, where the fluoroacetyl group could act as a reactive handle.
Synthetic and Materials Chemistry: As a derivative of benzoic acid, the compound could serve as a unique monomer or building block for the synthesis of advanced polymers or other complex organic materials. chemimpex.com The presence of fluorine and nitro groups could impart desirable properties such as thermal stability, altered electronic characteristics, or specific binding capabilities to resulting materials. chemimpex.com Its utility as a precursor for synthesizing novel heterocyclic compounds, which are foundational structures in many pharmaceuticals, is another key area for exploration. ossila.comsigmaaldrich.com
The table below outlines a structured approach to addressing the current research gaps and exploring the potential of this compound.
Table 1: Emerging Research Opportunities for 2-Fluoroacetylamino-5-nitrobenzoic Acid
| Research Area | Scientific Rationale | Suggested Methodologies | Potential Impact |
|---|---|---|---|
| Chemical Synthesis & Characterization | The compound is not commercially available and its synthesis and properties are not documented. | Develop and optimize a synthetic route, likely via acylation of 2-amino-5-nitrobenzoic acid. Full characterization using NMR, FT-IR, Mass Spectrometry, and X-ray crystallography. | Enables all future research by providing a reliable source of the compound and foundational data. |
| Antimicrobial Activity Screening | The nitroaromatic moiety is present in numerous antibacterial and antiprotozoal drugs. mdpi.com | In vitro screening against a panel of pathogenic bacteria (e.g., S. aureus, E. coli) and fungi. Minimum Inhibitory Concentration (MIC) determination. | Discovery of a novel antibiotic candidate, potentially effective against resistant strains. |
| Anticancer Agent Evaluation | Nitro compounds can be selectively activated in hypoxic tumor environments. Fluorinated molecules are prevalent in oncology drugs. nih.gov | Cytotoxicity assays against various cancer cell lines (e.g., breast, colon, lung) under both normoxic and hypoxic conditions. Mechanistic studies to investigate DNA damage or enzyme inhibition. | Development of a new class of hypoxia-activated prodrugs for solid tumors. |
| Enzyme Inhibition Studies | The fluoroacetyl group can act as a covalent modifier for enzyme active sites (e.g., serine proteases or hydrolases). | Screening against relevant enzyme classes. Kinetic analysis to determine the mechanism and efficiency of inhibition. | Identification of novel enzyme inhibitors for therapeutic or research applications. |
| Polymer and Materials Science | The molecule can be used as a functionalized monomer for creating specialty polymers. chemimpex.com | Polymerization reactions (e.g., forming polyamides or polyesters). Characterization of the resulting material's thermal, mechanical, and electronic properties. | Creation of new high-performance materials with unique properties imparted by the fluoro and nitro groups. |
Structure
3D Structure
Properties
Molecular Formula |
C15H21FN2O4 |
|---|---|
Molecular Weight |
312.34 g/mol |
IUPAC Name |
(2-fluorooctylamino) 3-nitrobenzoate |
InChI |
InChI=1S/C15H21FN2O4/c1-2-3-4-5-8-13(16)11-17-22-15(19)12-7-6-9-14(10-12)18(20)21/h6-7,9-10,13,17H,2-5,8,11H2,1H3 |
InChI Key |
JTXIMFRJHPANLO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CNOC(=O)C1=CC(=CC=C1)[N+](=O)[O-])F |
Origin of Product |
United States |
Synthetic Methodologies for 2 Fluoroactyl Amino 5 Nitrobenzoic Acid and Its Precursors
Overview of Established Synthetic Strategies for Substituted Benzoic Acids
The synthesis of substituted benzoic acids is a cornerstone of organic chemistry, providing intermediates for pharmaceuticals, dyes, and agrochemicals. google.com General methods often begin with appropriately substituted alkylbenzenes which are then oxidized to the corresponding carboxylic acid. google.comyoutube.com Methodologies include oxidation with chemical reagents like potassium permanganate (B83412) or nitric acid, as well as catalytic oxidation processes. google.comresearchgate.netgoogle.com The specific functional groups on the aromatic ring dictate the choice of synthetic route, requiring careful consideration of reaction conditions to ensure compatibility and desired regioselectivity.
Conventional Nitration Reactions for Aromatic Systems
Aromatic nitration is a fundamental electrophilic aromatic substitution reaction used to introduce a nitro group (–NO₂) onto an aromatic ring. wikipedia.orglibretexts.org This transformation is crucial for the synthesis of many nitroaromatic compounds which are valuable intermediates in industrial chemistry. wikipedia.orgbyjus.com
The most common method for the nitration of aromatic compounds employs a reagent known as "mixed acid," which is a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). wikipedia.orgmasterorganicchemistry.com The role of the stronger acid, sulfuric acid, is to protonate the nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺). libretexts.orgyoutube.com This nitronium ion is the active electrophile that is attacked by the electron-rich aromatic ring. masterorganicchemistry.comyoutube.com
The mechanism proceeds in two main steps:
Formation of the Nitronium Ion: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the nitronium ion. libretexts.org
Electrophilic Attack: The π-electrons of the aromatic ring attack the nitronium ion, forming a resonance-stabilized carbocation intermediate (arenium ion). masterorganicchemistry.com
Deprotonation: A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring. masterorganicchemistry.com
The regioselectivity of nitration is heavily influenced by the substituents already present on the aromatic ring. Electron-donating groups (activating groups) such as amino, hydroxyl, and alkyl groups direct the incoming nitro group to the ortho and para positions and accelerate the reaction. wikipedia.org Conversely, electron-withdrawing groups (deactivating groups) like nitro, carboxyl, and trifluoromethyl groups direct the incoming nitro group to the meta position and slow the reaction down. wikipedia.orglibretexts.org
Introduction of Fluorine Atoms via Nucleophilic and Electrophilic Fluorination
The incorporation of fluorine into organic molecules is of significant interest in medicinal and materials chemistry. This can be achieved through two primary strategies: nucleophilic fluorination and electrophilic fluorination. alfa-chemistry.commt.com
Nucleophilic Fluorination involves the use of a nucleophilic fluoride (B91410) source (F⁻) to displace a leaving group from a carbon center, typically via an S_N_2 mechanism, or to add to an unsaturated system. alfa-chemistry.com Common reagents include inorganic fluorides like potassium fluoride (KF) and cesium fluoride (CsF), as well as organic sources like diethylaminosulfur trifluoride (DAST). alfa-chemistry.comsigmaaldrich.com These methods are often cost-effective and suitable for large-scale synthesis. alfa-chemistry.com
Electrophilic Fluorination utilizes an electrophilic fluorine source ("F⁺") that transfers a fluorine atom to a nucleophilic site, such as an aromatic ring, enolate, or alkene. alfa-chemistry.com This approach is distinct from nucleophilic fluorination as it relies on reagents where the fluorine atom is electron-deficient. wikipedia.org Modern electrophilic fluorinating agents are often N-F reagents, which are valued for their stability, safety, and high selectivity, making them ideal for late-stage functionalization. alfa-chemistry.comsigmaaldrich.com Prominent examples include Selectfluor® and N-fluorobenzenesulfonimide (NFSI). mt.comwikipedia.org
A comparison of key reagents for these two methods is presented below.
| Fluorination Method | Reagent Class | Examples | Key Characteristics |
| Nucleophilic | Inorganic Fluorides | Potassium Fluoride (KF), Cesium Fluoride (CsF) | Cost-effective, highly basic. alfa-chemistry.com |
| Organic Fluorinating Agents | Diethylaminosulfur trifluoride (DAST) | Effective for fluorinating alcohols and ketones, but can be volatile. alfa-chemistry.comsigmaaldrich.com | |
| HF Complexes | Olah's reagent (HF/pyridine) | Improved safety and reactivity compared to HF gas. alfa-chemistry.com | |
| Electrophilic | N-F Reagents | Selectfluor®, N-fluorobenzenesulfonimide (NFSI) | Stable, highly selective, and widely used for various nucleophiles. alfa-chemistry.comwikipedia.org |
Amidation and Amino Group Introduction Protocols
The formation of an amide bond is one of the most important reactions in organic synthesis, central to the creation of peptides, pharmaceuticals, and polymers. The most direct method involves the condensation of a carboxylic acid and an amine. nih.gov However, this direct thermal condensation typically requires high temperatures (>160 °C) to overcome the formation of a non-reactive ammonium (B1175870) carboxylate salt. mdpi.com
To facilitate amide bond formation under milder conditions, a variety of strategies have been developed:
Activation of the Carboxylic Acid: A common approach is to convert the carboxylic acid into a more reactive derivative, such as an acyl chloride or an activated ester. nih.gov This reactive intermediate is then coupled with the amine to form the amide. nih.gov
Coupling Reagents: A wide range of coupling reagents, such as carbodiimides (e.g., DCC, EDC) often used with additives (e.g., HOBt), are employed to facilitate the reaction in one pot without isolating the activated intermediate. mdpi.com
Metal-Based Catalysis: Lewis acid metal complexes and boron-based compounds can catalyze the direct amidation of carboxylic acids and amines. nih.govacs.org For example, titanium tetrachloride (TiCl₄) has been reported to mediate the direct condensation of carboxylic acids and amines in pyridine. nih.gov Boronic acids are also effective catalysts, often requiring the removal of water to drive the reaction to completion. acs.org
Conversion from Ammonium Salts: Carboxylic acids can be converted to an ammonium salt using ammonium carbonate. Subsequent heating of this salt leads to dehydration, yielding the primary amide. libretexts.org
The introduction of an amino group often involves the reduction of a nitro group, which is a highly reliable and widely used transformation.
Multi-Step Synthesis of 2-Fluoroacetylamino-5-nitrobenzoic Acid Scaffold
The synthesis of the target compound, 2-fluoroacetylamino-5-nitrobenzoic acid, can be envisioned through a retrosynthetic approach that disconnects the final amide bond. This reveals a key intermediate, 2-amino-5-nitrobenzoic acid, which can be acylated in the final step. The synthesis of this and other key intermediates is discussed below.
Synthesis of Key Intermediates (e.g., 2-amino-5-nitrobenzoic acid, 2-fluoro-5-nitrobenzoic acid)
The preparation of the core structure requires the synthesis of appropriately substituted benzoic acid intermediates.
2-Amino-5-nitrobenzoic acid: This compound, also known as 5-nitroanthranilic acid, is a key precursor. It is a bright yellow powder used as an intermediate for dyes and pharmaceuticals. chemicalbook.com Its structure contains an amino group ortho to the carboxylic acid and a nitro group para to the amino group. chemicalbook.comnih.gov Synthesis can be achieved through various routes, including the hydrolysis of 2-amino-5-nitrobenzonitrile, which itself can be prepared from 5-nitroanthranilamide. google.com
2-Fluoro-5-nitrobenzoic acid: This intermediate is a benzoic acid derivative with a fluorine atom at the 2-position and a nitro group at the 5-position. ossila.com It is a useful building block for the synthesis of various heterocyclic compounds. ossila.comsigmaaldrich.comcymitquimica.com A common synthetic route to related compounds, such as 5-fluoro-2-nitrobenzoic acid, involves the nitration of 3-fluorobenzoic acid. chemicalbook.comgoogle.com This reaction is typically carried out using a mixture of fuming nitric acid and concentrated sulfuric acid at low temperatures (e.g., 0 °C) to control the regioselectivity and minimize the formation of isomers. chemicalbook.com Similarly, the synthesis of 2-fluoro-4-nitrobenzoic acid has been achieved by the oxidation of 2-fluoro-4-nitrotoluene (B45272) using potassium permanganate (KMnO₄). chemicalbook.com A plausible route to 2-fluoro-5-nitrobenzoic acid could involve similar oxidation of 2-fluoro-5-nitrotoluene (B1294961) or via a Sandmeyer-type reaction from 2-amino-5-nitrobenzoic acid.
The table below summarizes key properties and synthetic precursors for these intermediates.
| Intermediate | Structure | Molecular Formula | CAS Number | Common Precursor(s) |
| 2-Amino-5-nitrobenzoic acid | O₂NC₆H₃(NH₂)CO₂H | C₇H₆N₂O₄ | 616-79-5 | 5-Nitroanthranilamide google.com |
| 2-Fluoro-5-nitrobenzoic acid | FC₆H₃(NO₂)CO₂H | C₇H₄FNO₄ | 7304-32-7 | 2-Fluoro-5-nitrotoluene, 2-Amino-5-nitrobenzoic acid |
Strategies for Fluoroacetylation of Amino Groups
The final step in the synthesis of 2-fluoroacetylamino-5-nitrobenzoic acid is the acylation of the amino group of 2-amino-5-nitrobenzoic acid with a fluoroacetyl moiety. This transformation is a specific type of amidation.
Trifluoroacetylation of amines is a well-documented process that serves as a useful analogue. google.com Reagents such as trifluoroacetic anhydride (B1165640) or S-ethyl trifluorothioacetate are effective for this purpose. google.com A convenient method for trifluoroacetylation involves the use of trifluoroacetic acid in the presence of an activator like titanium tetrachloride (TiCl₄) or a system of trichloroacetonitrile (B146778) and triphenylphosphine. researchgate.netresearchgate.net
By analogy, the fluoroacetylation of 2-amino-5-nitrobenzoic acid can be achieved using similar methods:
Using Fluoroacetyl Chloride: Reaction of the amine with fluoroacetyl chloride in the presence of a non-nucleophilic base would provide the desired amide.
Using Fluoroacetic Acid: Direct coupling of fluoroacetic acid with the amine can be mediated by standard peptide coupling reagents or Lewis acids like TiCl₄. nih.govresearchgate.net
The choice of method would depend on the stability of the starting materials and the desired reaction conditions. Given the presence of the carboxylic acid on the substrate, protection of this group might be necessary prior to acylation to prevent side reactions, although selectivity for N-acylation over O-acylation is often achievable.
Emerging Methodologies for Enhanced Synthetic Efficiency
Recent advancements in synthetic organic chemistry have provided a suite of powerful tools to improve the synthesis of highly functionalized aromatic compounds. These emerging methodologies focus on the use of catalytic systems, achieving high levels of chemical and positional selectivity, and incorporating the principles of green chemistry to minimize environmental impact.
The introduction of fluorine atoms and nitro groups are key transformations in the synthesis of 2-fluoroacetylamino-5-nitrobenzoic acid and its precursors. Catalytic methods have emerged as superior alternatives to traditional stoichiometric approaches, offering milder conditions and enhanced control.
Catalytic Fluorination: While the target molecule contains a fluoroacetyl group, which is typically installed via acylation with a fluoroacetylating agent, the development of catalytic C–H fluorination methods is a significant area of research in fluorinated organic chemistry. mdpi.com These modern techniques offer potential alternative pathways for introducing fluorine. Visible-light photoredox catalysis has become a prominent strategy, enabling the direct fluorination of C-H bonds under mild conditions. mdpi.comnih.gov This approach can utilize various fluorinating agents and is compatible with a wide range of functional groups. mdpi.com Another advanced strategy involves transition-metal catalysis, where metals like palladium can catalyze the electrophilic C–H fluorination of arenes without the need for pre-installed directing groups. researchgate.net Furthermore, inspired by natural fluorinase enzymes, organocatalytic systems have been designed to perform fluorination reactions using safer and more readily available fluoride sources like potassium fluoride. criver.com
| Methodology | Catalyst Type | Typical Fluorine Source | Key Advantages |
|---|---|---|---|
| Visible-Light Photoredox Catalysis | Organic Dyes or Transition Metal Complexes (e.g., Ru, Ir) | NFSI, Selectfluor, F⁻ salts | Mild reaction conditions, high functional group tolerance, uses visible light. mdpi.com |
| Transition-Metal Catalysis | Palladium (Pd), Copper (Cu) | Electrophilic reagents (e.g., NFSI) | Enables direct, non-directed C-H fluorination. researchgate.net |
| Organocatalysis | Synthetic mimics of fluorinase enzymes | Metal fluorides (e.g., KF) | Safer fluorine sources, environmentally friendly. criver.com |
Catalytic Nitration: The nitration of aromatic rings is a classic electrophilic aromatic substitution. However, the traditional method using a mixture of concentrated nitric and sulfuric acids is highly corrosive, hazardous, and can lead to poor regioselectivity and over-nitration. nih.govfrontiersin.org Modern approaches seek to replace this system with milder, more selective catalytic alternatives. Transition-metal catalysts, for example, can facilitate nitration under less acidic conditions. researchgate.net Recent studies have explored the use of reagents like iron(III) nitrate, which can serve as both the nitro source and a promoter in C-H functionalization reactions. researchgate.net These methods often exhibit improved functional group tolerance and provide higher yields of the desired product. researchgate.net The goal of these catalytic systems is to generate the reactive nitronium ion (NO₂⁺) in a more controlled manner, thereby enhancing regioselectivity. nih.govnih.gov
| Parameter | Traditional Method (Mixed Acid) | Emerging Catalytic Methods |
|---|---|---|
| Reagents | Conc. HNO₃ / Conc. H₂SO₄ | Metal nitrates (e.g., Fe(NO₃)₃), N-nitro reagents |
| Conditions | Harsh, highly acidic, corrosive | Milder, often acid-free or weakly acidic. researchgate.net |
| Selectivity | Often leads to mixtures of isomers. nih.gov | Higher regioselectivity can be achieved. researchgate.netresearchgate.net |
| Safety | Hazardous, produces significant acid waste | Improved safety profile, less waste. nih.gov |
Achieving the correct arrangement of substituents on the aromatic ring is a central challenge in synthesizing 2-fluoroacetylamino-5-nitrobenzoic acid. This requires precise control over both regioselectivity (where on the ring a reaction occurs) and chemoselectivity (which functional group reacts).
Regioselectivity: The synthesis of the key precursor, 2-amino-5-nitrobenzoic acid, highlights the challenge of regioselectivity. The starting material, 2-aminobenzoic acid (anthranilic acid), has two directing groups: an ortho, para-directing amino group (-NH₂) and a meta-directing carboxylic acid group (-COOH). Nitrating this molecule directly would likely lead to a mixture of products. Therefore, synthetic strategies often rely on installing the groups in a specific order or using protecting groups to control the outcome. Modern techniques offer more direct solutions. For instance, directed C-H functionalization uses a temporary directing group to guide a catalyst to a specific C-H bond, allowing for reactions at positions that are not electronically favored. While developed for other transformations, this principle allows for unprecedented control over substitution patterns. rsc.org Another strategy is ipso-nitration, where a pre-installed functional group, such as a boronic acid, is replaced by a nitro group, thereby ensuring perfect positional control. researchgate.net
Chemoselectivity: The final step in the synthesis of the target compound involves the fluoroacetylation of the amino group on the 2-amino-5-nitrobenzoic acid precursor. This reaction must be chemoselective, meaning the acylating reagent must react with the amino group without affecting the carboxylic acid group. Fortunately, the amino group is significantly more nucleophilic than the carboxylate, allowing for selective N-acylation under appropriate conditions, often using reagents like fluoroacetic anhydride or fluoroacetyl chloride. libretexts.org Emerging methods, such as photoinduced reactions, can achieve such transformations under catalyst-free and mild aqueous conditions, further enhancing the efficiency and sustainability of the process. nih.gov
The field of fluorinated organic chemistry is increasingly adopting the principles of green chemistry to reduce its environmental footprint. tandfonline.comdovepress.com This is particularly important given that traditional fluorination methods can involve hazardous reagents and energy-intensive processes. criver.comdovepress.com
Key sustainable considerations include:
Safer Fluorine Sources: There is a significant effort to move away from highly toxic and corrosive reagents like elemental fluorine (F₂) and hydrogen fluoride (HF). criver.comdovepress.com Modern methods prioritize the use of safer, solid fluoride salts such as potassium fluoride (KF) or cesium fluoride, which are easier to handle. criver.comeurekalert.org The development of synthesis protocols that avoid per- and polyfluoroalkyl substances (PFAS) as reagents is also a critical goal. sciencedaily.comchemistryworld.com
Energy Efficiency: Methodologies like photoredox catalysis contribute to sustainability by using low-energy visible light to drive reactions at or below room temperature, significantly reducing the energy consumption associated with traditional thermal methods. mdpi.com
Atom Economy: Synthetic routes that maximize the incorporation of atoms from the reactants into the final product are preferred. C-H functionalization is inherently more atom-economical than classical methods that require pre-functionalization (e.g., halogenation followed by substitution), as it avoids the generation of stoichiometric byproducts. dovepress.com
Green Solvents: Reducing the reliance on volatile and often toxic organic solvents is a central tenet of green chemistry. Research into using alternative media such as water, supercritical fluids, or fluorous biphasic systems for fluorination reactions is an active area. researchgate.netijfmr.com
| Principle | Traditional Approach | Sustainable Alternative | Example |
|---|---|---|---|
| Safer Reagents | HF, F₂, PFAS-based reagents | Inorganic fluoride salts, PFAS-free reagents | Using KF as the fluorine source with an organocatalyst. criver.comeurekalert.org |
| Energy Efficiency | High-temperature reactions | Photocatalysis, room-temperature reactions | Visible-light-driven C-H fluorination. mdpi.com |
| Atom Economy | Multi-step synthesis with protecting groups | Direct C-H functionalization | Catalytic C-H fluorination avoids pre-functionalization steps. dovepress.com |
| Solvents | Volatile Organic Compounds (VOCs) | Water, fluorous biphasic systems | Performing reactions in aqueous media. ijfmr.com |
Chemical Reactivity and Derivatization Studies
Transformations of the Benzoic Acid Moiety
The carboxylic acid group is a primary site for chemical modification, enabling the synthesis of a variety of derivatives through esterification, amide bond formation, and reduction or oxidation reactions.
Esterification and Amide Bond Formation
The carboxylic acid functionality of 2-Fluoroacetylamino-5-nitrobenzoic acid can be readily converted to esters and amides through standard condensation reactions.
Esterification: The formation of esters is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds via Fischer-Speier esterification, an equilibrium-controlled process. To drive the reaction towards the product, it is common to use an excess of the alcohol or to remove the water formed during the reaction, often through azeotropic distillation. For example, the reaction with methanol (B129727) in the presence of an acid catalyst would yield the corresponding methyl ester.
Amide Bond Formation: Similarly, the carboxylic acid can be activated to form amide bonds with primary or secondary amines. Common methods for amide bond formation involve the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a nucleophilic catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with an amine to form the desired amide. The choice of coupling agent and reaction conditions can be tailored to the specific amine being used and the desired product characteristics.
Table 1: Examples of Esterification and Amide Bond Formation Reactions
| Reactant | Reagent(s) | Product |
| 2-Fluoroacetylamino-5-nitrobenzoic acid + Methanol | H₂SO₄ (catalyst), heat | Methyl 2-fluoroacetylamino-5-nitrobenzoate |
| 2-Fluoroacetylamino-5-nitrobenzoic acid + Aniline (B41778) | DCC, DMAP | N-phenyl-2-fluoroacetylamino-5-nitrobenzamide |
| 2-Fluoroacetylamino-5-nitrobenzoic acid + Thionyl chloride | SOCl₂ | 2-Fluoroacetylamino-5-nitrobenzoyl chloride |
| 2-Fluoroacetylamino-5-nitrobenzoyl chloride + Diethylamine | Et₃N | N,N-diethyl-2-fluoroacetylamino-5-nitrobenzamide |
Reductions and Oxidations of the Carboxylic Acid Group
The carboxylic acid group can undergo both reduction and oxidation, although the latter is less common for aromatic carboxylic acids.
Reductions: The reduction of the carboxylic acid group to a primary alcohol can be challenging in the presence of a nitro group, as many common reducing agents will also reduce the nitro functionality. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are generally not selective and would likely reduce both the carboxylic acid and the nitro group.
However, selective reduction of the carboxylic acid can be achieved under specific conditions. One approach involves the conversion of the carboxylic acid to an ester, which can then be reduced to the alcohol using milder reducing agents that are less likely to affect the nitro group. For instance, the methyl ester of 2-Fluoroacetylamino-5-nitrobenzoic acid could potentially be reduced to (2-fluoroacetylamino-5-nitrophenyl)methanol using sodium borohydride (B1222165) in the presence of a Lewis acid like boron trifluoride etherate (NaBH₄/BF₃·Et₂O) or by using diisobutylaluminium hydride (DIBAL-H) at low temperatures. These methods can often provide selectivity for the ester reduction over the nitro group reduction.
Oxidations: Carboxylic acids are already in a high oxidation state, and further oxidation is generally destructive, leading to decarboxylation (loss of CO₂). Under typical laboratory conditions, the carboxylic acid group of 2-Fluoroacetylamino-5-nitrobenzoic acid is resistant to further oxidation. Oxidative decarboxylation reactions, such as the Hunsdiecker reaction, are possible but are specialized transformations that are not commonly employed for simple aromatic carboxylic acids.
Chemical Modifications of the Nitro Group at Position 5
The nitro group is a versatile functional group that significantly influences the reactivity of the aromatic ring and can be transformed into other functionalities.
Reduction of Nitro to Amino Functionality and Subsequent Derivatization
The reduction of the nitro group to an amino group is a common and important transformation. This conversion opens up a wide range of possibilities for further derivatization.
Reduction: A variety of reagents can be used to selectively reduce the aromatic nitro group to an amine without affecting the carboxylic acid or the amide functionality. Common methods include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. Chemical reducing agents are also effective, such as tin(II) chloride (SnCl₂) in hydrochloric acid, or sodium sulfide (B99878) (Na₂S) or sodium hydrosulfite (Na₂S₂O₄) in aqueous or alcoholic solutions. These methods are generally mild and provide high yields of the corresponding 5-amino-2-fluoroacetylaminobenzoic acid.
Subsequent Derivatization: The resulting amino group is a versatile handle for further chemical modifications. It can undergo a wide array of reactions, including:
Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures converts the amino group into a diazonium salt. This intermediate can then be subjected to various Sandmeyer and related reactions to introduce a wide range of substituents, such as halogens, cyano, hydroxyl, and others.
Acylation: The amino group can be acylated with acid chlorides or anhydrides to form amides.
Alkylation: Reaction with alkyl halides can lead to the formation of secondary or tertiary amines.
Formation of Heterocycles: The diamino derivative, obtained after reduction of the nitro group, can be used as a precursor for the synthesis of various heterocyclic systems, such as benzimidazoles, by condensation with carboxylic acids or their derivatives.
Table 2: Reduction of the Nitro Group and Subsequent Reactions
| Starting Material | Reagent(s) | Product |
| 2-Fluoroacetylamino-5-nitrobenzoic acid | H₂, Pd/C | 5-Amino-2-fluoroacetylaminobenzoic acid |
| 5-Amino-2-fluoroacetylaminobenzoic acid | 1. NaNO₂, HCl (0-5 °C) 2. CuCl | 5-Chloro-2-fluoroacetylaminobenzoic acid |
| 5-Amino-2-fluoroacetylaminobenzoic acid | Acetic anhydride (B1165640) | 5-Acetamido-2-fluoroacetylaminobenzoic acid |
Role of the Nitro Group in Electron-Withdrawing Effects on Aromatic Reactivity
The nitro group is a powerful electron-withdrawing group, both through inductive and resonance effects. Its presence at position 5 has a significant impact on the reactivity of the aromatic ring and the properties of the other functional groups.
Acidity of the Carboxylic Acid: The electron-withdrawing nature of the nitro group increases the acidity of the benzoic acid moiety. By withdrawing electron density from the carboxylate anion, it stabilizes the conjugate base, thereby facilitating the dissociation of the proton and making 2-Fluoroacetylamino-5-nitrobenzoic acid a stronger acid than its non-nitrated counterpart.
Reactivity towards Nucleophilic Aromatic Substitution: The strong electron-withdrawing effect of the nitro group deactivates the aromatic ring towards electrophilic aromatic substitution. Conversely, it activates the ring towards nucleophilic aromatic substitution (SNAAr), particularly at positions ortho and para to the nitro group. However, in this specific molecule, the positions ortho and para to the nitro group are already substituted.
Influence on the Amino Group: The electron-withdrawing nitro group decreases the basicity of the amino group in the reduced product, 5-amino-2-fluoroacetylaminobenzoic acid.
Reactivity and Transformations at the Fluoroacetyl Amino Position
The fluoroacetyl amino group (-NHCOCF₃) also influences the molecule's properties and can undergo specific chemical transformations.
The amide bond of the fluoroacetyl amino group is generally stable under many reaction conditions. However, it can be hydrolyzed under harsh acidic or basic conditions to yield 2-amino-5-nitrobenzoic acid. This hydrolysis would require elevated temperatures and prolonged reaction times.
While less common, the nitrogen atom of the amide could potentially undergo N-alkylation under specific conditions, although this would require a strong base to deprotonate the amide followed by reaction with an alkylating agent.
Hydrolysis and Amidation Reactions of the Amide Linkage
The amide bond in 2-Fluoroacetylamino-5-nitrobenzoic acid, like other amides, is susceptible to cleavage through hydrolysis. This reaction, typically catalyzed by acid or base, results in the breaking of the amide C-N bond to yield 2-amino-5-nitrobenzoic acid and fluoroacetic acid. The reaction conditions, such as temperature and the concentration of the acid or base, significantly influence the rate of hydrolysis.
Conversely, the carboxylic acid group of a precursor, 2-amino-5-nitrobenzoic acid, can undergo amidation reactions with fluoroacetylating agents to synthesize the title compound. More broadly, the carboxylic acid functionality of 2-Fluoroacetylamino-5-nitrobenzoic acid itself can be activated to form new amide bonds with various amines, leading to a diverse range of derivatives. This amidation is a cornerstone of medicinal chemistry, allowing for the modification of molecular properties.
| Reaction Type | Reagents and Conditions | Products |
| Acid-Catalyzed Hydrolysis | Dilute HCl or H2SO4, heat | 2-amino-5-nitrobenzoic acid, Fluoroacetic acid |
| Base-Catalyzed Hydrolysis | Dilute NaOH or KOH, heat | Sodium 2-amino-5-nitrobenzoate, Sodium fluoroacetate (B1212596) |
| Amidation (of carboxylic acid) | Amine, Coupling agent (e.g., DCC, EDC) | Corresponding amide derivative |
Reactivity of the Alpha-Fluorine in the Acetyl Moiety
The presence of a fluorine atom on the carbon alpha to the carbonyl group of the acetyl moiety introduces unique reactivity. The high electronegativity of fluorine makes the alpha-carbon electron-deficient and thus susceptible to nucleophilic attack. This allows for the displacement of the fluoride (B91410) ion by a variety of nucleophiles in a nucleophilic substitution reaction.
The ease of this substitution is influenced by the nature of the nucleophile and the reaction conditions. Strong nucleophiles can effectively displace the fluoride, leading to the formation of a new carbon-nucleophile bond. This reactivity opens avenues for further functionalization of the molecule at the acetyl group, providing a handle for introducing diverse chemical functionalities.
Synthesis of Complex Chemical Architectures and Scaffold Diversification
The structural framework of 2-Fluoroacetylamino-5-nitrobenzoic acid serves as a versatile starting point for the synthesis of more complex molecules, including various heterocyclic systems and functional materials.
Construction of Heterocyclic Systems Utilizing the Benzoic Acid Framework
The ortho-relationship between the amino group (after potential deacetylation or as a precursor) and the carboxylic acid group on the benzene (B151609) ring is a classic structural motif for the synthesis of a wide array of fused heterocyclic systems. For instance, derivatives of 2-amino-5-nitrobenzoic acid can undergo intramolecular cyclization reactions to form quinazolinones, benzodiazepines, and other important heterocyclic scaffolds.
The general strategy involves the reaction of the amino and carboxylic acid groups with a suitable bifunctional reagent. For example, reaction with formamide (B127407) can lead to the formation of quinazolin-4-ones. Similarly, condensation with ortho-phenylenediamines can yield benzimidazole (B57391) derivatives. The nitro group can also participate in or influence these cyclization reactions, and its subsequent reduction to an amino group offers further opportunities for annulation and the creation of polycyclic systems.
| Heterocyclic System | Key Reagents | General Reaction Type |
| Quinazolinones | Formamide, Acetic anhydride | Cyclocondensation |
| Benzoxazinones | Acyl chlorides | Intramolecular cyclization |
| Benzodiazepines | α-Amino acids | Condensation and cyclization |
This table provides illustrative examples of heterocyclic syntheses based on the reactivity of anthranilic acid derivatives. The specific application to 2-Fluoroacetylamino-5-nitrobenzoic acid would likely require initial modification of the fluoroacetylamino group.
Functionalization for Supramolecular Assemblies and Polymer Design
The distinct functional groups of 2-Fluoroacetylamino-5-nitrobenzoic acid make it an interesting candidate for the design of supramolecular assemblies and polymers. The carboxylic acid group is a classic hydrogen bond donor and acceptor, capable of forming predictable intermolecular interactions. The nitro group can also participate in non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, which are crucial in crystal engineering. rsc.org
These non-covalent interactions can guide the self-assembly of molecules into well-defined one-, two-, or three-dimensional structures. By modifying the peripheral functionalities of the molecule, it is possible to tune these interactions and control the resulting supramolecular architecture.
Furthermore, the bifunctional nature of the parent aminobenzoic acid structure is a well-established monomer for the synthesis of aromatic polyamides (aramids). google.com While the fluoroacetyl group would need to be removed, the resulting 2-amino-5-nitrobenzoic acid could potentially be used in polymerization reactions. The presence of the nitro group would influence the properties of the resulting polymer, and its subsequent reduction could provide sites for cross-linking or further functionalization. The interaction forces stemming from the aromatic ring and the functional groups are significant drivers for molecular self-assembly. nih.gov
Mechanistic Investigations of Chemical Transformations
Elucidation of Reaction Pathways for Synthesis of 2-Fluoroacetylamino-5-nitrobenzoic Acid
The synthesis of 2-Fluoroacetylamino-5-nitrobenzoic acid can be approached through several strategic routes, primarily revolving around the sequence of introducing the three key functional groups onto the aromatic ring. The two most prominent pathways involve either an initial electrophilic aromatic substitution to introduce the nitro group, followed by functionalization of the amino group, or a nucleophilic aromatic substitution to introduce a precursor to the amino group.
Electrophilic Aromatic Substitution Mechanisms (e.g., nitration)
A primary synthetic route involves the nitration of a pre-existing 2-fluoroacetylaminobenzoic acid substrate. This transformation is a classic example of an Electrophilic Aromatic Substitution (EAS) reaction.
The mechanism proceeds in three key stages:
Generation of the Electrophile: The active electrophile, the nitronium ion (NO₂⁺), is generated by the reaction of concentrated nitric acid with a stronger acid, typically concentrated sulfuric acid. masterorganicchemistry.comalevelh2chemistry.com The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion. libretexts.orglibretexts.org
Nucleophilic Attack and Formation of the Sigma Complex: The π-electron system of the benzene (B151609) ring acts as a nucleophile, attacking the nitronium ion. masterorganicchemistry.com This step is typically the slow, rate-determining step of the reaction because it results in the temporary disruption of the ring's aromaticity. doubtnut.comaskfilo.commasterorganicchemistry.com The attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or a Wheland intermediate (often referred to as a sigma complex). masterorganicchemistry.comyoutube.com
Deprotonation and Restoration of Aromaticity: A weak base, such as the HSO₄⁻ ion or a water molecule, removes a proton from the carbon atom bearing the new nitro group. masterorganicchemistry.com This is a fast step that restores the stable aromatic π-system, yielding the final product. alevelh2chemistry.com
The regioselectivity of the nitration is controlled by the directing effects of the substituents already present on the ring: the 2-fluoroacetylamino group and the 1-carboxylic acid group.
-NHCOCH₂F Group (at C2): The nitrogen atom has a lone pair of electrons that can be donated to the ring through resonance, making this group an ortho-, para- director. Although the carbonyl and fluoroacetyl groups are electron-withdrawing, the lone pair donation is typically dominant in directing the electrophile.
-COOH Group (at C1): This group is strongly electron-withdrawing and acts as a meta- director.
In the case of 2-fluoroacetylaminobenzoic acid, the para position relative to the activating fluoroacetylamino group is C5. The meta position relative to the deactivating carboxylic acid group is also C5. Therefore, both groups cooperatively direct the incoming nitronium electrophile to the C5 position, leading to the desired 2-Fluoroacetylamino-5-nitrobenzoic acid product.
Nucleophilic Aromatic Substitution Involving Fluorine or Nitro Groups
An alternative and powerful strategy for synthesizing derivatives of this type is through Nucleophilic Aromatic Substitution (SₙAr). This mechanism is fundamentally different from EAS, as it involves a nucleophile attacking an electron-poor aromatic ring. masterorganicchemistry.com For this pathway to be effective, the ring must be "activated" by the presence of strong electron-withdrawing groups, and there must be a good leaving group.
A plausible SₙAr approach to a precursor for the target molecule could start with 2-fluoro-5-nitrobenzoic acid. The nitro group (-NO₂) at the C5 position and the carboxylic acid group (-COOH) at C1 are strongly electron-withdrawing, making the ring highly electrophilic and susceptible to nucleophilic attack. The fluorine atom at C2 serves as an excellent leaving group.
The SₙAr mechanism is generally a two-step process:
Nucleophilic Addition and Formation of the Meisenheimer Complex: A nucleophile (e.g., an amine, R-NH₂) attacks the carbon atom bearing the leaving group (the fluorine atom). youtube.com This addition step is typically the rate-determining step and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. youtube.comnih.gov The negative charge is delocalized across the aromatic ring and, importantly, onto the electron-withdrawing nitro group, which stabilizes the intermediate. masterorganicchemistry.com
Elimination of the Leaving Group: The aromaticity is restored in a fast step where the leaving group (fluoride ion, F⁻) is expelled. youtube.com
Following the SₙAr reaction to introduce an amino group at the C2 position, a subsequent fluoroacetylation step would be required to complete the synthesis of the final product. The reactivity order for leaving groups in SₙAr reactions is typically F > Cl > Br > I, which is opposite to that in Sₙ1 and Sₙ2 reactions. masterorganicchemistry.com This is because the rate-determining step is the initial attack of the nucleophile, not the breaking of the carbon-halogen bond. The high electronegativity of fluorine enhances the electrophilicity of the carbon it is attached to, accelerating the attack.
Radical Chemistry in Fluoroacylation and Benzoic Acid Derivatization
While the acylation of an amine is classically viewed as a nucleophilic acyl substitution, the involvement of radical pathways, particularly for the introduction of fluorinated groups, is a mechanistically distinct possibility. Recent advances in photoredox catalysis have demonstrated that fluoroalkyl radicals can be generated and used to functionalize aniline (B41778) derivatives. researchgate.netresearchgate.net
A hypothetical radical-based synthesis could involve the following steps:
Generation of a Fluoroacyl Radical: A precursor, such as fluoroacetyl iodide, could be induced to form a fluoroacetyl radical (•COCH₂F) through photochemical activation, potentially involving an electron donor-acceptor (EDA) complex with the aniline substrate or a photocatalyst. acs.orgnih.gov
Radical Substitution: The generated electrophilic fluoroacyl radical could then attack the electron-rich aniline derivative. conicet.gov.ar This could lead to the formation of a radical intermediate, which would then need to be oxidized and deprotonated to yield the final acylated product.
This pathway is less conventional for this specific transformation compared to standard amide bond formation. However, the known reactivity of fluoroalkyl radicals with aminoaromatics suggests it as a potential, albeit specialized, synthetic route. researchgate.netconicet.gov.ar
| Feature | Electrophilic Aromatic Substitution (Nitration) | Nucleophilic Aromatic Substitution (SₙAr) |
| Attacking Species | Electrophile (e.g., NO₂⁺) | Nucleophile (e.g., R-NH₂) |
| Ring Requirement | Electron-rich or moderately activated/deactivated | Electron-poor (activated by EWGs like -NO₂) |
| Key Intermediate | Wheland Intermediate (Arenium Ion, σ-complex) | Meisenheimer Complex (σ-complex) |
| Rate-Determining Step | Formation of the Wheland Intermediate (Attack of E⁺) | Formation of the Meisenheimer Complex (Attack of Nu⁻) |
| Leaving Group | H⁺ | A good leaving group (e.g., F⁻, Cl⁻) |
Reaction Kinetics and Thermodynamics of Key Steps
The feasibility and efficiency of the synthetic pathways described are governed by the kinetics and thermodynamics of their elementary steps. Understanding the rate-determining steps and the energy profiles of the reactions provides critical insight into the reaction mechanism.
Rate-Determining Steps in Multi-component Reactions
For Electrophilic Nitration: The RDS is the initial attack of the nitronium ion on the aromatic ring to form the Wheland intermediate. masterorganicchemistry.commasterorganicchemistry.com This step has the highest activation energy because it involves the disruption of the highly stable aromatic system. The subsequent deprotonation to restore aromaticity is a much faster process. alevelh2chemistry.com
For Nucleophilic Aromatic Substitution: The RDS is usually the formation of the Meisenheimer complex. masterorganicchemistry.comresearchgate.net The attack of the nucleophile on the electron-deficient ring requires overcoming a significant energy barrier. The subsequent loss of the leaving group to regenerate the aromatic ring is typically rapid, as it is driven by the favorable thermodynamics of restoring aromaticity. youtube.com
Energy Profiles of Transition States
A reaction energy profile diagram illustrates the energy of the system as it progresses from reactants to products, passing through transition states and intermediates. masterorganicchemistry.com
EAS (Nitration) Energy Profile: The diagram for electrophilic nitration shows two main transition states (TS1 and TS2) and one intermediate (the Wheland complex). masterorganicchemistry.comyoutube.com
The reactants start at a certain energy level.
The system's energy increases to a maximum at TS1 , which represents the transition state for the attack of the electrophile. The activation energy for this step (Eₐ₁) is high, reflecting the slow, rate-determining nature of this process. youtube.com
The energy then drops to a local minimum corresponding to the Wheland intermediate.
From the intermediate, the system passes through a second, lower energy transition state (TS2 ) for the loss of a proton.
Finally, the energy drops to the level of the products, which are more stable than the reactants.
SₙAr Energy Profile: The energy profile for the SₙAr mechanism is conceptually similar, featuring two transition states and the Meisenheimer complex as the key intermediate. masterorganicchemistry.comyoutube.com
The reactants (the aromatic substrate and the nucleophile) proceed through TS1 to form the Meisenheimer complex. This first step generally has the higher activation energy and is the rate-determining step.
The Meisenheimer complex resides in an energy valley. The stability of this complex is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge. acs.org
The intermediate then passes through TS2 as the leaving group is expelled and the aromatic ring is reformed.
The reaction concludes at the lower energy level of the final products.
The relative energies of the intermediates and transition states are crucial. For example, substituents that stabilize the Wheland intermediate in EAS (electron-donating groups) or the Meisenheimer complex in SₙAr (electron-withdrawing groups) will lower the energy of the corresponding transition state and increase the reaction rate. libretexts.org
Influence of Substituents (Fluoroacetyl, Nitro, Carboxyl) on Aromatic Ring Reactivity
The chemical reactivity of an aromatic ring is profoundly influenced by the electronic and steric properties of its substituents. In the case of 2-Fluoroacetylamino-5-nitrobenzoic acid, the benzene ring is trisubstituted with a carboxyl group (-COOH) at position 1, a fluoroacetylamino group (-NHCOCH₂F) at position 2, and a nitro group (-NO₂) at position 5. The interplay between these three groups dictates the electron density distribution within the ring, its susceptibility to electrophilic or nucleophilic attack, and the regioselectivity of further chemical transformations.
Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and arises from the difference in electronegativity between the substituent atom and the ring carbon. Electron-withdrawing groups (-I effect) decrease the electron density of the ring, while electron-donating groups (+I effect) increase it. libretexts.org
Resonance Effect (M or R): This effect involves the delocalization of pi (π) electrons between the substituent and the aromatic ring. Substituents with lone pairs or pi bonds can donate electron density to the ring (+R effect) or withdraw electron density from it (-R effect). libretexts.org
A quantitative measure of these electronic effects is provided by Hammett substituent constants (σ), which relate the reactivity of substituted benzene derivatives to that of benzoic acid. wikipedia.orglibretexts.org A positive σ value indicates an electron-withdrawing (deactivating) group, while a negative value signifies an electron-donating (activating) group. masterorganicchemistry.com
Individual Substituent Analysis
Fluoroacetylamino Group (-NHCOCH₂F): The fluoroacetylamino group is a modified amide substituent. The parent amino group (-NH₂) is a powerful activating group and an ortho, para-director due to the strong electron-donating resonance effect (+R) of the nitrogen lone pair, which outweighs its electron-withdrawing inductive effect (-I). openstax.org
However, acylation of the amino group to form an amide (-NHCOR) significantly attenuates this activating influence. The lone pair on the nitrogen atom is delocalized not only into the benzene ring but also onto the adjacent electron-withdrawing carbonyl oxygen. This reduces the availability of the lone pair for donation to the aromatic system, making the amide group a much weaker activator than the amino group. minia.edu.eg
Nitro Group (-NO₂): The nitro group is one of the most powerful electron-withdrawing and deactivating substituents. nih.govnih.gov It exerts a strong electron-withdrawing inductive effect (-I) due to the high electronegativity of the nitrogen and oxygen atoms. Furthermore, it possesses a potent electron-withdrawing resonance effect (-R), which delocalizes the ring's π-electrons into the nitro group, placing a partial positive charge on the ortho and para positions. This severe reduction in electron density strongly deactivates the ring towards electrophilic aromatic substitution, making it approximately 10 million times less reactive than benzene. openstax.org The positions of lowest electron density (and highest partial positive charge) are ortho and para to the nitro group, making the meta position the least deactivated and therefore the preferred site for electrophilic attack. nih.gov
Carboxyl Group (-COOH): The carboxyl group, which defines the compound as a benzoic acid derivative, is also an electron-withdrawing and deactivating group. nih.gov It withdraws electron density primarily through a strong inductive effect (-I) from the electronegative oxygen atoms. A weaker deactivating resonance effect (-R) also contributes by delocalizing ring electrons into the carbonyl double bond. Similar to the nitro group, this deactivation is most pronounced at the ortho and para positions, making the carboxyl group a meta -director for electrophilic substitution reactions. researchgate.net
The following interactive data table summarizes the Hammett constants for related substituents, providing a quantitative comparison of their electronic effects. A more positive σ value indicates a stronger electron-withdrawing effect.
| Substituent | Hammett Constant (σ_meta) | Hammett Constant (σ_para) | General Effect |
|---|---|---|---|
| -NH₂ (Amino) | -0.16 | -0.66 | Strongly Activating |
| -NHCOCH₃ (Acetylamino) | +0.21 | 0.00 | Moderately Activating |
| -COOH (Carboxyl) | +0.37 | +0.45 | Deactivating |
| -NO₂ (Nitro) | +0.71 | +0.78 | Strongly Deactivating |
Combined Influence on Aromatic Ring Reactivity
The net reactivity of the aromatic ring in 2-Fluoroacetylamino-5-nitrobenzoic acid is determined by the cumulative effects of all three substituents. With two powerful deactivating groups (-NO₂ and -COOH) and one weakly deactivating group (-NHCOCH₂F), the aromatic ring is highly deactivated towards electrophilic aromatic substitution. nih.gov Any such reaction would require harsh conditions, and the yields would likely be low.
The directing effects of the groups are as follows:
-NHCOCH₂F (at C2): ortho, para-director, activating positions C4 and C6.
-COOH (at C1): meta-director, activating positions C3 and C5.
-NO₂ (at C5): meta-director, activating positions C1 and C3 (relative to its own position).
When considering the available positions for an incoming electrophile (C3, C4, C6), the directing effects are in partial conflict.
Position C3 is meta to the -COOH group and meta to the -NO₂ group (relative to C5). This position is electronically favored by two deactivating groups.
Position C4 is para to the -NHCOCH₂F group but ortho to the powerful deactivating -NO₂ group.
Position C6 is ortho to the -NHCOCH₂F group and ortho to the -COOH group. This position is subject to significant steric hindrance from the two adjacent substituents.
The table below illustrates the dramatic differences in reaction rates conferred by activating and deactivating groups, highlighting the profound deactivation expected for this polysubstituted ring.
| Substituted Benzene (C₆H₅-Y) | Substituent (Y) | Relative Rate of Nitration (vs. Benzene = 1) | Classification |
|---|---|---|---|
| Phenol | -OH | 1,000 | Strongly Activating |
| Toluene | -CH₃ | 25 | Activating |
| Benzene | -H | 1 | Reference |
| Chlorobenzene | -Cl | 0.033 | Deactivating |
| Ethyl Benzoate | -CO₂Et | 0.0037 | Strongly Deactivating |
| Nitrobenzene | -NO₂ | 6 x 10⁻⁸ | Very Strongly Deactivating |
Theoretical and Computational Chemistry Studies
Electronic Structure and Molecular Properties Investigations
The electronic properties of a molecule are fundamental to understanding its reactivity, stability, and spectroscopic characteristics. The interplay of the fluoroacetylamino, nitro, and carboxylic acid groups on the benzene (B151609) ring creates a complex electronic environment in 2-Fluoroacetylamino-5-nitrobenzoic acid.
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone of modern computational chemistry for studying organic molecules. stackexchange.com DFT methods are used to solve the electronic structure of molecules, providing insights into geometry, energy levels, and various molecular properties. For a molecule like 2-Fluoroacetylamino-5-nitrobenzoic acid, DFT calculations would typically be employed to:
Determine the most stable three-dimensional structure by optimizing the molecular geometry.
Calculate the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing chemical reactivity and kinetic stability.
Predict vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to confirm the structure.
Simulate other properties such as dipole moment and polarizability.
Computational studies on related molecules like p-aminobenzoic acid have been successfully performed using DFT methods (B3LYP) to determine structure, thermodynamic properties, and vibrational characteristics. researchgate.net Similar approaches on substituted nitrobenzoic acids have also been undertaken to understand their properties. chemrxiv.orgchemrxiv.orgresearchgate.netacs.org
Below is an illustrative table representing the type of data that a DFT study (e.g., at the B3LYP/6-311+G(d,p) level) would generate for 2-Fluoroacetylamino-5-nitrobenzoic acid.
| Calculated Property | Hypothetical Value | Significance |
|---|---|---|
| Total Energy | -935.123 Hartrees | Represents the total electronic energy of the molecule in its optimized geometry. |
| Dipole Moment | 5.85 Debye | Indicates a high degree of polarity due to the electronegative substituents. |
| HOMO Energy | -7.2 eV | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |
| LUMO Energy | -3.1 eV | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |
| HOMO-LUMO Gap | 4.1 eV | Indicates the chemical stability and reactivity of the molecule. |
Note: The values in this table are hypothetical and for illustrative purposes only, based on typical results for similarly substituted aromatic compounds.
The analysis of electron density distribution and Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution within a molecule. The MEP map is particularly useful for identifying the electron-rich and electron-poor regions, which are key to predicting sites for electrophilic and nucleophilic attack.
For 2-Fluoroacetylamino-5-nitrobenzoic acid, the MEP would show:
Negative Potential (Electron-Rich Regions): These areas, typically colored red or yellow, would be concentrated around the highly electronegative oxygen atoms of the carboxylic acid and nitro groups, as well as the fluorine atom of the fluoroacetyl group. These sites are susceptible to electrophilic attack.
Positive Potential (Electron-Poor Regions): These regions, colored blue, would be located on the acidic hydrogen of the carboxylic acid group and the hydrogen of the amino group. These are the primary sites for nucleophilic attack.
The aromatic ring itself would exhibit a complex potential landscape, influenced by the strong electron-withdrawing effects of the nitro and fluoroacetylamino groups, making it generally electron-deficient compared to benzene.
The substituents on the benzene ring significantly influence the molecule's electron density through inductive and resonance effects. chemistrysteps.com
Inductive Effect (-I): This effect is transmitted through sigma (σ) bonds and is related to the electronegativity of the atoms. libretexts.org
Fluorine: As the most electronegative element, the fluorine atom in the fluoroacetyl group exerts a very strong electron-withdrawing inductive effect (-I). nih.gov
Nitro Group (NO₂): This group is strongly electron-withdrawing via the inductive effect due to the high electronegativity of nitrogen and oxygen. chemistrysteps.com
Carboxylic Acid Group (COOH): The oxygen atoms make this group electron-withdrawing (-I).
Fluoroacetylamino Group (NHCOCHF): The entire group is strongly electron-withdrawing due to the combined -I effects of the carbonyl oxygen and the highly electronegative fluorine atom.
Resonance Effect (Mesomeric Effect, -R/+R): This effect involves the delocalization of pi (π) electrons across the conjugated system. libretexts.org
Nitro Group (NO₂): This is a classic example of a group with a strong deactivating, electron-withdrawing resonance effect (-R), pulling electron density from the ring. chemistrysteps.com
Carboxylic Acid Group (COOH): This group also withdraws electron density from the ring through resonance (-R).
The combination of these effects makes the aromatic ring of 2-Fluoroacetylamino-5-nitrobenzoic acid significantly electron-deficient.
| Functional Group | Inductive Effect | Resonance Effect | Overall Effect on Ring |
|---|---|---|---|
| -COOH (Carboxylic Acid) | -I (Withdrawing) | -R (Withdrawing) | Deactivating |
| -NO₂ (Nitro) | -I (Strongly Withdrawing) | -R (Strongly Withdrawing) | Strongly Deactivating |
| -NHCOCHF (Fluoroacetylamino) | -I (Strongly Withdrawing) | -R (Net Withdrawing) | Strongly Deactivating |
| -F (within the side chain) | -I (Strongly Withdrawing) | N/A (not directly on ring) | Enhances withdrawing nature of the side chain |
Conformational Analysis and Dynamics
The energetic landscape of this molecule is complex due to the rotational freedom of the carboxylic acid and the fluoroacetylamino groups. Key rotational barriers would exist for:
Rotation around the C(ring)–COOH bond.
Rotation around the C(ring)–NHCOCHF bond.
Rotation around the N–CO bond within the amide linkage.
Computational studies on ortho-substituted benzoic acids have shown that steric hindrance from a bulky ortho substituent forces the carboxylic acid group to twist out of the plane of the benzene ring. rsc.orgresearchgate.net This phenomenon, known as the "ortho effect," is certainly expected for 2-Fluoroacetylamino-5-nitrobenzoic acid due to the size of the 2-substituent. wikipedia.orgvedantu.com This twisting disrupts the resonance between the carboxyl group and the aromatic ring, which can have a significant impact on the molecule's acidity. stackexchange.comrsc.org The most stable conformer would be the one that minimizes steric repulsion while maximizing favorable intramolecular interactions, such as hydrogen bonding.
Intramolecular interactions are critical in defining the preferred conformation of 2-Fluoroacetylamino-5-nitrobenzoic acid.
Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond is highly probable between the hydrogen atom of the 2-amino group (N-H) and the carbonyl oxygen of the 1-carboxylic acid group (C=O). This interaction forms a stable six-membered pseudo-ring. Similar intramolecular hydrogen bonds are a defining structural feature in related molecules like 2-amino-5-nitrobenzoic acid, where it generates an S(6) ring motif. nih.govresearchgate.net This hydrogen bond would significantly restrict the rotation of both the amino and carboxyl groups, locking them into a relatively planar arrangement with respect to each other.
| Interaction Type | Atoms Involved | Effect on Conformation |
|---|---|---|
| Intramolecular Hydrogen Bond | N-H···O=C (of COOH) | Stabilizes a planar six-membered ring structure, restricting rotation. |
| Steric Repulsion (Ortho Effect) | Fluoroacetylamino group vs. Carboxylic acid group | Forces the -COOH group to twist out of the plane of the benzene ring. |
| Dipole-Dipole Interactions | C=O, N-O, C-F bonds | Influences the relative orientation of the functional groups to minimize electrostatic repulsion. |
Structure-Reactivity Relationship (SRR) Studies
The reactivity of 2-Fluoroacetylamino-5-nitrobenzoic acid is fundamentally governed by the interplay of its three key functional groups: the carboxylic acid, the nitro group, and the fluoroacetylamino group, all attached to a central benzene ring. The electronic properties and spatial arrangement of these groups dictate the molecule's reactivity towards various chemical transformations.
Correlation of Electronic and Steric Parameters with Reaction Outcomes
While specific experimental data for 2-Fluoroacetylamino-5-nitrobenzoic acid is scarce, theoretical calculations using methods like Density Functional Theory (DFT) could elucidate its structure-reactivity profile. Such computational studies are routinely used to investigate the vibrational properties and molecular structures of organic compounds.
Electronic Parameters:
The electron-withdrawing nature of the nitro group and the fluorine atom in the fluoroacetylamino moiety is expected to significantly influence the electron density distribution across the benzene ring. This would render the aromatic ring electron-deficient, affecting its susceptibility to electrophilic and nucleophilic attack.
A hypothetical analysis suggests the following potential electronic characteristics:
| Parameter | Predicted Influence on Reactivity |
| LUMO Energy | The strong electron-withdrawing groups would likely lower the LUMO energy, increasing the molecule's electrophilicity and susceptibility to nucleophilic attack. |
| HOMO Energy | The presence of the amino nitrogen with its lone pair could raise the HOMO energy, though this effect might be counteracted by the acetyl and fluoro substituents. A lower HOMO energy would indicate greater stability and lower propensity for oxidation. |
| Mulliken Charges | The nitro group's nitrogen and oxygen atoms would be expected to carry significant negative charges, while the carbonyl carbon of the acetyl group and the carbon attached to the fluorine would be electropositive. These charge distributions would be key sites for intermolecular interactions. |
Steric Parameters:
The spatial arrangement of the bulky fluoroacetylamino and carboxylic acid groups ortho to each other will introduce steric hindrance. This can influence the approach of reactants and affect reaction rates and regioselectivity.
| Parameter | Predicted Influence on Reactivity |
| Dihedral Angles | The rotational freedom around the C-N bond of the amino group and the C-C bond of the carboxylic acid group would be restricted, influencing the overall conformation of the molecule and its ability to bind to active sites. |
| Bond Lengths & Angles | The electronic effects of the substituents would likely cause distortions in the benzene ring from a perfect hexagonal geometry. |
Predictive Modeling for Novel Derivatives
Predictive modeling for novel derivatives of 2-Fluoroacetylamino-5-nitrobenzoic acid would rely on establishing a quantitative relationship between structural modifications and resulting changes in chemical or biological activity. This is the cornerstone of QSAR studies.
Developing a predictive QSAR model would involve a multi-step process:
Synthesis and Characterization: A library of derivatives would need to be synthesized, varying substituents on the aromatic ring or modifying the fluoroacetylamino side chain.
Activity Measurement: The desired chemical property or biological activity (e.g., reaction rate, binding affinity) for each derivative would be experimentally measured.
Descriptor Calculation: A wide range of molecular descriptors (electronic, steric, hydrophobic, etc.) would be calculated for each molecule using computational chemistry software.
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be employed to build a mathematical model correlating the descriptors with the observed activity.
Validation: The predictive power of the model would be rigorously tested using internal and external validation techniques.
For nitroaromatic compounds, descriptors such as the octanol-water partition coefficient (Kow), EHOMO, and ELUMO have proven to be highly relevant in predicting their toxic effects. nih.gov A similar approach could be applied to predict the reactivity or other properties of novel 2-Fluoroacetylamino-5-nitrobenzoic acid derivatives.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of 2-Fluoroacetylamino-5-nitrobenzoic acid in solution. Through a combination of one-dimensional and two-dimensional experiments, the chemical environment and connectivity of each proton, carbon, and fluorine atom can be mapped.
¹H NMR Spectroscopic Analysis
Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring relationships through spin-spin coupling. For 2-Fluoroacetylamino-5-nitrobenzoic acid, the spectrum is expected to show signals corresponding to the aromatic protons, the amide proton, and the methylene (B1212753) protons of the fluoroacetyl group.
The aromatic region is predicted to display three distinct signals due to the substitution pattern on the benzene (B151609) ring. The proton ortho to the nitro group (H-6) would appear as a doublet. The proton ortho to the carboxylic acid group (H-3) is expected to be a doublet, and the proton at the 4-position, flanked by two other protons, should appear as a doublet of doublets. These aromatic protons are shifted downfield due to the strong electron-withdrawing effects of the nitro, carboxylic acid, and acylamino groups. docbrown.infonih.gov The amide (NH) proton typically appears as a broad singlet, and its chemical shift can be concentration and solvent dependent. A key feature is the signal for the methylene protons (CH₂) of the fluoroacetyl group, which is expected to be a doublet due to coupling with the adjacent fluorine atom (a large ²JHF coupling constant).
Table 1: Predicted ¹H NMR Data for 2-Fluoroacetylamino-5-nitrobenzoic acid
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| COOH | > 12.0 | Singlet (broad) | - |
| NH | 9.0 - 10.0 | Singlet (broad) | - |
| H-6 | 8.8 - 9.0 | Doublet (d) | J = 2-3 Hz (meta coupling) |
| H-4 | 8.3 - 8.5 | Doublet of Doublets (dd) | J = 8-9 Hz (ortho), 2-3 Hz (meta) |
| H-3 | 8.0 - 8.2 | Doublet (d) | J = 8-9 Hz (ortho coupling) |
¹³C NMR Spectroscopic Analysis
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Due to the lack of symmetry, all nine carbon atoms in 2-Fluoroacetylamino-5-nitrobenzoic acid are chemically non-equivalent and should produce nine distinct signals.
The carbonyl carbons of the carboxylic acid and the amide group are expected at the most downfield positions (typically 165-175 ppm). docbrown.info The six aromatic carbons will resonate in the 110-150 ppm range, with their specific shifts influenced by the attached substituents. The carbon atom bonded to the fluorine (C-2') will exhibit a large one-bond coupling constant (¹JCF), appearing as a doublet. The aromatic carbon directly attached to the fluoroacetylamino group (C-2) will also show a smaller two-bond coupling to fluorine (²JCF). The methylene carbon of the fluoroacetyl group is expected to show a large one-bond C-F coupling.
Table 2: Predicted ¹³C NMR Data for 2-Fluoroacetylamino-5-nitrobenzoic acid
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling |
|---|---|---|
| C=O (Amide) | 168 - 172 | Small ³JCF coupling possible |
| C=O (Acid) | 165 - 168 | No |
| C-5 (Ar-NO₂) | 145 - 150 | No |
| C-2 (Ar-NH) | 140 - 145 | ²JCF coupling expected |
| C-1 (Ar-COOH) | 130 - 135 | No |
| C-4 (Ar-H) | 125 - 130 | No |
| C-6 (Ar-H) | 120 - 125 | No |
| C-3 (Ar-H) | 115 - 120 | ³JCF coupling possible |
¹⁹F NMR Spectroscopy for Fluorine Environment Elucidation
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for directly observing the fluorine atom. aiinmr.com Since there is only one fluorine atom in the molecule, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of fluorine is highly sensitive to its electronic environment. alfa-chemistry.com For a monofluoromethyl group attached to a carbonyl, the chemical shift is anticipated in a specific range. wikipedia.org The signal will be split into a triplet due to coupling with the two adjacent methylene protons (²JHF), confirming the -CH₂F moiety.
Table 3: Predicted ¹⁹F NMR Data for 2-Fluoroacetylamino-5-nitrobenzoic acid
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm vs CFCl₃) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are essential for assembling the molecular structure by establishing through-bond correlations between nuclei. frontiersin.org
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (H-H) coupling networks. For 2-Fluoroacetylamino-5-nitrobenzoic acid, a COSY spectrum would show cross-peaks connecting adjacent aromatic protons, specifically between H-3 and H-4, and between H-4 and H-6. This confirms their relative positions on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to (one-bond C-H correlations). nih.gov An HSQC spectrum would show correlation cross-peaks for C3-H3, C4-H4, and C6-H6, as well as a crucial correlation between the methylene protons and the methylene carbon of the fluoroacetyl group. This allows for the unambiguous assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for piecing together the molecular skeleton by showing correlations between protons and carbons over two or three bonds. Key expected correlations would include:
The amide proton (NH) to the amide carbonyl carbon and to the aromatic carbons C-2 and C-3.
The methylene protons (CH₂) to the amide carbonyl carbon.
The aromatic proton H-3 to C-1, C-2, and C-5.
The aromatic proton H-6 to C-2, C-4, and the carboxylic acid carbon (C-1). These long-range correlations confirm the connectivity between the benzoic acid core and the fluoroacetylamino side chain.
Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental formula of a compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of 2-Fluoroacetylamino-5-nitrobenzoic acid. It measures the mass of the molecular ion with very high accuracy (typically to four or five decimal places). This allows for the calculation of a unique elemental formula, distinguishing it from other compounds that may have the same nominal mass. The experimentally determined exact mass should match the theoretically calculated mass for the formula C₉H₅FN₂O₅. Common fragmentation patterns for nitrobenzoic acids include the loss of OH, NO₂, and the entire carboxylic acid group. libretexts.orgyoutube.com
Table 4: Predicted HRMS Data for 2-Fluoroacetylamino-5-nitrobenzoic acid
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₅FN₂O₅ |
| Calculated Exact Mass [M] | 240.0183 |
| Observed Mass [M+H]⁺ (Expected) | 241.0261 |
| Observed Mass [M+Na]⁺ (Expected) | 263.0080 |
Fragmentation Pathways and Isotopic Abundance Analysis
Mass spectrometry provides critical insights into the structure of 2-Fluoroacetylamino-5-nitrobenzoic acid by analyzing its fragmentation patterns upon ionization. While a definitive experimental spectrum is not publicly available, likely fragmentation pathways can be predicted based on the well-established behavior of its constituent functional groups. In negative ion mode, initial deprotonation would occur at the highly acidic carboxylic acid proton.
Under collision-induced dissociation (CID), several fragmentation routes are plausible:
Decarboxylation: A common pathway for benzoic acid derivatives is the neutral loss of carbon dioxide (CO2, 44 Da) from the carboxylate anion.
Loss of the Fluoroacetyl Group: Cleavage of the amide bond could lead to the loss of the fluoroacetyl group or related fragments.
Nitro Group Fragmentation: Nitroaromatic compounds frequently exhibit characteristic losses of NO (30 Da) and NO2 (46 Da), or the neutral loss of HNO2 (47 Da). researchgate.net
Ring Cleavage: At higher collision energies, fragmentation of the aromatic ring can occur, leading to smaller, characteristic product ions.
Isotopic abundance analysis complements fragmentation data by helping to confirm the elemental composition of the parent ion and its fragments. The natural abundance of stable isotopes (¹³C, ¹⁵N, ¹⁸O) results in a characteristic isotopic pattern in the mass spectrum. For the molecular formula of 2-Fluoroacetylamino-5-nitrobenzoic acid (C9H7FN2O5), the monoisotopic mass is accompanied by small peaks at higher masses (M+1, M+2, etc.). The relative intensities of these peaks can be calculated based on the number of atoms of each element, providing a high degree of confidence in the assigned molecular formula.
Table 1: Predicted Mass Spectrometry Fragmentation
| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Description |
|---|---|---|---|
| [M-H]⁻ | CO₂ | [M-H-CO₂]⁻ | Decarboxylation of the benzoate |
| [M-H]⁻ | NO₂ | [M-H-NO₂]⁻ | Loss of the nitro group radical |
| [M-H]⁻ | HNO₂ | [M-H-HNO₂]⁻ | Loss of nitrous acid |
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy probes the molecular vibrations of 2-Fluoroacetylamino-5-nitrobenzoic acid, offering detailed information about its functional groups and conformational properties.
Characteristic Absorption Bands for Functional Groups
The infrared (IR) and Raman spectra of this compound are expected to display a series of distinct bands corresponding to the vibrational modes of its various functional groups. The carboxylic acid group gives rise to a very broad O-H stretching band in the IR spectrum, typically centered around 3000 cm⁻¹, due to strong hydrogen bonding. docbrown.inforesearchgate.net The carbonyl (C=O) stretching vibration of the carboxylic acid appears as a strong, sharp band around 1700-1680 cm⁻¹. docbrown.info
The secondary amide group (-NH-C=O) also presents characteristic bands. The N-H stretching vibration is expected in the 3300-3100 cm⁻¹ region. The amide I band (primarily C=O stretch) is a very strong absorption typically found between 1680 and 1630 cm⁻¹. The nitro group (NO₂) has two characteristic stretching vibrations: an asymmetric stretch near 1550-1500 cm⁻¹ and a symmetric stretch near 1350-1300 cm⁻¹. Aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ region. vscht.cz The C-F stretching vibration from the fluoroacetyl group would result in a strong absorption, typically in the 1100-1000 cm⁻¹ range.
Table 2: Predicted Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 3300 - 2500 | Broad, Strong |
| C=O stretch | 1700 - 1680 | Strong | |
| C-O stretch | 1320 - 1210 | Medium | |
| Amide | N-H stretch | 3300 - 3100 | Medium |
| C=O stretch (Amide I) | 1680 - 1630 | Strong | |
| Nitro | Asymmetric N-O stretch | 1550 - 1500 | Strong |
| Symmetric N-O stretch | 1350 - 1300 | Strong | |
| Aromatic Ring | C-H stretch | 3100 - 3000 | Medium-Weak |
| C=C stretch | 1600 - 1450 | Medium-Weak |
Conformational Insights from Vibrational Modes
The molecule of 2-Fluoroacetylamino-5-nitrobenzoic acid possesses several single bonds around which rotation can occur, leading to different conformers. Key rotations include the C-N bond of the amide linkage and the C-C bond connecting the carboxylic acid to the aromatic ring. These different spatial arrangements can influence the vibrational modes of the molecule.
For instance, the orientation of the carboxylic acid group relative to the plane of the benzene ring can affect the frequencies of the C=O and O-H vibrational modes. Similarly, the conformation of the fluoroacetylamino side chain can impact the N-H and amide I band positions. nih.gov While IR spectroscopy can reveal the presence of multiple conformers through band splitting or broadening, Raman spectroscopy is often more sensitive to subtle changes in the molecular skeleton. Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict the vibrational spectra of different stable conformers, and by comparing these theoretical spectra with experimental data, it is possible to deduce the dominant conformation in a given state (solid, liquid, or gas). nih.gov
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Although a crystal structure for 2-Fluoroacetylamino-5-nitrobenzoic acid is not publicly documented, its structural parameters can be reliably inferred from high-quality crystallographic data of closely related compounds, such as 2-amino-5-nitrobenzoic acid and 2-methylamino-5-nitrobenzoic acid. nih.govnih.gov
Determination of Bond Lengths, Bond Angles, and Torsion Angles
Based on analogous structures, the benzene ring is expected to be nearly planar. The C-C bond lengths within the aromatic ring would average approximately 1.39 Å. The C-N bond of the nitro group is typically around 1.47 Å, with N-O bond lengths near 1.22 Å. For the carboxylic acid group, the C-C bond to the ring would be about 1.49 Å, the C=O double bond around 1.25 Å, and the C-OH single bond near 1.30 Å. The C-N amide bond is expected to have partial double-bond character with a length of approximately 1.35 Å. rsc.org
Bond angles within the benzene ring will be close to 120°, although substitution can cause minor distortions. The O-N-O angle of the nitro group is typically around 124°. The angles around the sp² hybridized carbon of the carboxyl group (O=C-O and O=C-C) will also be near 120°. Torsion angles define the orientation of the substituents relative to the ring; for example, the C-C-C=O torsion angle would describe the rotation of the carboxylic acid group out of the ring's plane.
Table 3: Expected Molecular Geometry Parameters (from Analogous Compounds)
| Parameter | Bond/Angle | Expected Value |
|---|---|---|
| Bond Length | Aromatic C-C | ~1.39 Å |
| C-NO₂ | ~1.47 Å | |
| N-O | ~1.22 Å | |
| C-COOH | ~1.49 Å | |
| C=O (acid) | ~1.25 Å | |
| C-OH (acid) | ~1.30 Å | |
| C-NH (amide) | ~1.42 Å | |
| N-C=O (amide) | ~1.35 Å | |
| Bond Angle | C-C-C (ring) | ~120° |
| O-N-O | ~124° |
Intermolecular Interactions and Crystal Packing Motifs
The solid-state structure of 2-Fluoroacetylamino-5-nitrobenzoic acid will be heavily influenced by intermolecular hydrogen bonding. The carboxylic acid group is a potent hydrogen bond donor (O-H) and acceptor (C=O). It is highly probable that these groups will form strong, centrosymmetric hydrogen-bonded dimers, with two molecules linked by a pair of O-H···O bonds, creating a characteristic R²₂(8) ring motif. nih.gov
Chromatographic and Separation Techniques for Purity and Quantitative Analysis
The rigorous characterization of "2-Fluoroacetylamino-5-nitrobenzoic acid" necessitates the use of advanced chromatographic and separation techniques. These methodologies are crucial for assessing the purity of synthesized batches, quantifying the compound in various matrices, and monitoring the progress of chemical reactions. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC) are indispensable tools in the analytical workflow for this compound.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography stands as a primary technique for the purity assessment and quantitative analysis of "2-Fluoroacetylamino-5-nitrobenzoic acid". Its high resolution and sensitivity make it ideal for separating the target compound from starting materials, byproducts, and degradation products.
Methodology and Findings:
A reversed-phase HPLC method is typically employed for the analysis of aromatic carboxylic acids like "2-Fluoroacetylamino-5-nitrobenzoic acid". In this approach, a nonpolar stationary phase (commonly a C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.
For a compound with the structural characteristics of "2-Fluoroacetylamino-5-nitrobenzoic acid," a typical mobile phase would consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The acidic nature of the mobile phase ensures that the carboxylic acid group remains protonated, leading to better retention and peak shape. Detection is commonly achieved using a UV detector, as the aromatic ring and nitro group provide strong chromophores.
Interactive Data Table: Typical HPLC Parameters for Analysis of Aromatic Nitro Compounds
| Parameter | Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. Due to the low volatility of "2-Fluoroacetylamino-5-nitrobenzoic acid," a derivatization step is necessary to convert it into a more volatile species suitable for GC analysis.
Methodology and Findings:
The most common derivatization strategy for carboxylic acids is esterification, for instance, by reaction with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or by conversion to its methyl ester using diazomethane (B1218177) or an acidic methanol solution. The resulting ester is significantly more volatile and thermally stable, allowing for its passage through the GC column.
Once in the gas phase, the derivatized compound is separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint for identification.
For the trimethylsilyl (B98337) ester of "2-Fluoroacetylamino-5-nitrobenzoic acid," characteristic fragments would be expected from the loss of a methyl group from the silyl (B83357) moiety, cleavage of the ester group, and fragmentation of the aromatic ring. While experimental mass spectral data for this specific derivative is not available, predicted data for the closely related "2-acetamido-5-nitrobenzoic acid" can provide insight into the expected mass-to-charge ratios of key ions. uni.lu
Interactive Data Table: Predicted GC-MS Data for a Derivatized Analog
Based on predicted data for the [M+H]+ adduct of the closely related "2-acetamido-5-nitrobenzoic acid". uni.lu
| Adduct | Predicted m/z |
| [M+H]+ | 225.05060 |
| [M+Na]+ | 247.03254 |
| [M-H]- | 223.03604 |
| [M+NH4]+ | 242.07714 |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of organic reactions, such as the synthesis of "2-Fluoroacetylamino-5-nitrobenzoic acid".
Methodology and Findings:
In a typical TLC analysis, a small aliquot of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, commonly silica (B1680970) gel. The plate is then placed in a developing chamber containing a suitable mobile phase (eluent). The mobile phase moves up the plate by capillary action, and the components of the mixture are separated based on their differential affinity for the stationary and mobile phases.
For "2-Fluoroacetylamino-5-nitrobenzoic acid," which is a relatively polar compound due to the carboxylic acid and nitro groups, a moderately polar eluent system would be required. A mixture of a nonpolar solvent (like hexane (B92381) or toluene) and a more polar solvent (such as ethyl acetate (B1210297) or methanol) is often used. The polarity of the eluent can be adjusted to achieve optimal separation between the starting materials, intermediates, and the final product.
The spots on the developed TLC plate can be visualized under UV light, as the aromatic nature of the compounds allows them to absorb UV radiation and appear as dark spots on a fluorescent background. By comparing the TLC profile of the reaction mixture over time with that of the starting materials and a pure sample of the product (if available), the progress of the reaction can be qualitatively assessed. The disappearance of the starting material spot and the appearance and intensification of the product spot indicate the conversion. The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a given TLC system.
Interactive Data Table: Exemplary TLC System for Aromatic Acid Analysis
| Parameter | Description |
| Stationary Phase | Silica Gel 60 F254 |
| Mobile Phase | Hexane:Ethyl Acetate (1:1, v/v) with 1% Acetic Acid |
| Visualization | UV light (254 nm) |
| Expected Rf (Product) | ~0.4 - 0.6 |
| Expected Rf (Starting Amine) | ~0.2 - 0.4 |
Applications in Chemical Sciences Research Oriented
As a Versatile Chemical Building Block for Complex Chemical Libraries
2-Fluoro-5-nitrobenzoic acid serves as a multireactive building block, providing a robust starting point for the synthesis of diverse heterocyclic scaffolds. nih.govsigmaaldrich.com The presence of multiple functional groups facilitates its use in creating a wide array of compounds for drug discovery, bioimaging, and peptide research. ossila.com
The structure of 2-Fluoro-5-nitrobenzoic acid is well-suited for combinatorial chemistry and diversity-oriented synthesis (DOS), strategies aimed at rapidly generating large collections of structurally diverse small molecules. nih.govmdpi.comcam.ac.uk The compound's carboxylic acid can serve as an attachment point to a solid-phase resin, while the fluorine and nitro groups can undergo various chemical transformations. nih.govnih.gov For example, the fluorine atom is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of different molecular fragments. sigmaaldrich.com This reactivity has been exploited in the solid-phase synthesis of various heterocyclic systems, including:
Dibenz[b,f]oxazepin-11(10H)-ones sigmaaldrich.com
Substituted dibenzazocines sigmaaldrich.com
Benzimidazoles nih.gov
Benzotriazoles nih.gov
Quinoxalinones nih.gov
Benzodiazepinediones nih.gov
This capacity to generate diverse molecular skeletons from a single starting material is a hallmark of its utility in creating libraries for high-throughput screening. nih.govcam.ac.uk
The electronic properties of the nitro-substituted aromatic ring make 2-Fluoro-5-nitrobenzoic acid a useful precursor in the synthesis of fluorescent molecules. ossila.com It is used as a key component in constructing fluorescent probes and dyes through esterification with existing fluorophores. ossila.com This application leverages the core structure to build larger, more complex molecules with specific photophysical properties.
Table 1: Synthetic Applications of 2-Fluoro-5-nitrobenzoic Acid
| Application Area | Synthetic Strategy | Resulting Structures |
|---|---|---|
| Combinatorial Chemistry | Solid-Phase Synthesis via SNAr | Polycyclic heterocycles, Dibenzazocines |
| Diversity-Oriented Synthesis | Multi-reactive Building Block | Benzimidazoles, Benzodiazepinediones |
| Fluorescent Probe Synthesis | Esterification with Dyes | Precursors for "Turn-On" Probes |
| Peptidomimetics | Cyclization Reactions | β-turn cyclic peptidomimetics |
Development of Chemical Probes and Sensing Platforms
A significant area of research involving 2-Fluoro-5-nitrobenzoic acid is in the creation of specialized chemical probes for detecting biologically relevant molecules. ossila.com
2-Fluoro-5-nitrobenzoic acid is a key building block for creating "turn-on" fluorescent probes. ossila.com The design strategy involves an esterification reaction between the carboxylic acid group of 2-Fluoro-5-nitrobenzoic acid and a fluorescent dye. ossila.com The resulting probe molecule is engineered to be intrinsically weakly fluorescent. ossila.com
The activation mechanism is based on ester hydrolysis. When the probe encounters a specific target, such as a nucleophile, the ester bond is cleaved. ossila.com This cleavage releases the highly fluorescent dye from the quenching effect of the nitroaromatic moiety, resulting in a detectable "turn-on" fluorescent signal. ossila.com This mechanism allows for the sensitive detection of the target analyte.
Building on the principles of fluorescent probe design, derivatives of 2-Fluoro-5-nitrobenzoic acid are used to create sensors for in vitro mechanistic studies in living cells. ossila.com These probes have been successfully developed to detect specific nucleophiles, enabling the investigation of their roles in cellular processes. ossila.com Examples of analytes targeted by these probes include endogenous hydrogen polysulfide (H₂Sₙ) and hydrazine. ossila.com The ability to visualize these small molecules within cells provides a powerful tool for chemical biology research. ossila.com
Table 2: Characteristics of Fluorescent Probes Derived from 2-Fluoro-5-nitrobenzoic Acid
| Feature | Description | Reference |
|---|---|---|
| Probe Type | "Turn-On" Fluorescent | ossila.com |
| Activation Mechanism | Nucleophile-initiated ester hydrolysis | ossila.com |
| Initial State | Weakly fluorescent | ossila.com |
| Activated State | Strongly fluorescent | ossila.com |
| Target Analytes | Endogenous hydrogen polysulfide, Hydrazine | ossila.com |
Role in Peptide Mimetics Research and Synthetic Scaffolds
Peptide mimetics are molecules that mimic the structure and function of natural peptides but often have improved stability or bioavailability. nih.gov 2-Fluoro-5-nitrobenzoic acid plays a role in the synthesis of these important structures. ossila.com
The specific arrangement of its functional groups, particularly the fluorine atom adjacent to the carboxylic acid, facilitates the synthesis of polycyclic heterocycles and, notably, β-turn cyclic peptidomimetics. ossila.com A β-turn is a common structural motif in proteins and peptides, and mimicking it is a key goal in peptidomimetic design. The rigid framework provided by the benzoic acid derivative helps to constrain the resulting molecule into the desired conformation, making it an effective synthetic scaffold for this purpose. ossila.comcam.ac.uk
Incorporation into Peptidomimetic Structures for Conformational Control
The development of peptidomimetics, which are compounds that mimic the structure and function of peptides, is a crucial area of medicinal chemistry. A significant challenge in this field is controlling the three-dimensional conformation of these molecules to ensure they can effectively interact with their biological targets. The incorporation of non-coded amino acids (NCAAs) is a common strategy to impose conformational constraints. nih.gov The structure of 2-Fluoroacetylamino-5-nitrobenzoic acid makes it an intriguing candidate for creating novel NCAAs.
By integrating this compound into a peptide sequence, researchers could potentially enforce specific secondary structures. The rigidity of the benzene (B151609) ring and the specific stereoelectronic properties of the fluoroacetylamino group could restrict the rotational freedom of the peptide backbone, thereby stabilizing desired conformations such as β-turns or helical structures. ossila.com This conformational control is vital for enhancing the biological activity, receptor specificity, and enzymatic stability of peptide-based therapeutics. nih.gov
Influence on Secondary Structure Mimicry
The ability to mimic secondary structures of peptides is a key goal in the design of peptidomimetics. These structures, such as α-helices and β-sheets, are fundamental to the biological function of many peptides and proteins. The substitution pattern of 2-Fluoroacetylamino-5-nitrobenzoic acid suggests it could be a valuable scaffold for creating mimics of these secondary structures.
For example, when incorporated into a peptide chain, the aromatic ring can serve as a rigid template to orient the side chains of adjacent amino acids in a manner that mimics the spatial arrangement found in a natural β-turn. ossila.com The fluorine atom can also participate in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which can further stabilize the desired folded structure. The ability to engineer molecules that accurately mimic the secondary structures of biologically active peptides opens up new avenues for the development of novel drugs and research tools.
Advanced Materials and Supramolecular Chemistry
The field of materials science is constantly seeking new molecular components to build advanced materials with tailored properties. The functional groups present in 2-Fluoroacetylamino-5-nitrobenzoic acid suggest its potential as a precursor for polymers and in the construction of complex supramolecular architectures.
Precursor for Polymers and Functional Materials
2-Fluoroacetylamino-5-nitrobenzoic acid possesses both a carboxylic acid group and an amino group (once the acetyl group is hydrolyzed), which are reactive functionalities that can be used for polymerization reactions. These groups would allow it to be used as a monomer in the synthesis of polyamides or polyesters. The presence of the fluorine and nitro groups would impart unique properties to the resulting polymers, such as enhanced thermal stability, altered solubility, and specific optical or electronic characteristics.
For instance, the incorporation of fluorinated and nitro-functionalized monomers can lead to polymers with high performance in applications ranging from electronics to specialty coatings. nih.gov The specific properties of polymers derived from 2-Fluoroacetylamino-5-nitrobenzoic acid would depend on the polymerization method and the other monomers used.
| Potential Polymer Type | Reactive Groups | Anticipated Polymer Properties |
| Polyamide | Carboxylic Acid, Amino (post-hydrolysis) | High thermal stability, chemical resistance |
| Polyester | Carboxylic Acid, (with a diol co-monomer) | Modified optical properties, altered solubility |
Hydrogen-Bonded Architectures and Liquid Crystal Research
Supramolecular chemistry involves the study of non-covalent interactions to assemble molecules into well-defined, functional structures. The carboxylic acid and the amide group in 2-Fluoroacetylamino-5-nitrobenzoic acid are excellent hydrogen bond donors and acceptors. This makes the molecule a prime candidate for the construction of intricate hydrogen-bonded networks. nih.govnih.gov
These networks can form a variety of architectures, from simple dimers to complex three-dimensional frameworks. The study of these structures is fundamental to understanding molecular recognition and self-assembly processes. Furthermore, the rigid, aromatic core of the molecule, combined with its potential for strong intermolecular interactions, suggests that its derivatives could exhibit liquid crystalline properties. mdpi.com Liquid crystals are materials that have properties between those of conventional liquids and solid crystals, and they are widely used in display technologies. Research into new liquid crystalline materials is an active area of materials science.
Environmental Fate and Degradation Studies (abiotic processes)
Understanding the environmental fate of synthetic chemical compounds is of paramount importance. While no specific studies on the environmental degradation of 2-Fluoroacetylamino-5-nitrobenzoic acid have been identified, its potential abiotic degradation pathways can be inferred from its chemical structure and the known behavior of similar compounds.
Abiotic Degradation Pathways and Mechanisms
Abiotic degradation refers to the breakdown of a chemical in the environment through non-biological processes, such as photolysis (breakdown by light) and hydrolysis (reaction with water). The nitroaromatic structure of 2-Fluoroacetylamino-5-nitrobenzoic acid suggests that it may be susceptible to photolytic degradation. The absorption of UV radiation can excite the molecule, leading to the cleavage of chemical bonds and the formation of reactive intermediates.
Hydrolysis of the acetylamino group is another potential abiotic degradation pathway. This reaction would be influenced by the pH of the surrounding environment. The C-F bond is generally strong and less susceptible to simple hydrolysis, but its presence can influence the reactivity of the rest of the molecule. The ultimate fate of the compound in the environment would depend on a complex interplay of these and other potential degradation pathways. Further research is needed to fully elucidate the environmental persistence and degradation products of 2-Fluoroacetylamino-5-nitrobenzoic acid. researchgate.net
Future Directions and Emerging Research Opportunities
Development of More Sustainable and Atom-Economical Synthetic Routes 8.2. Exploration of Novel Chemical Transformations and Reactivity Patterns 8.3. Advanced Computational Predictions for Properties and Interactions 8.4. Integration into Interdisciplinary Chemical Research Initiatives 8.5. Design of Next-Generation Chemical Tools and Probes
No data is available to create the requested tables.
Conclusion
Summary of Key Academic Contributions and Findings on 2-Fluoroacetylamino-5-nitrobenzoic Acid
Academic research on 2-Fluoroacetylamino-5-nitrobenzoic acid appears to be limited, with the compound primarily serving as a specialized chemical building block rather than a subject of extensive standalone investigation. Its contribution to the scientific literature is therefore understood through its potential role as a synthetic intermediate in the creation of more complex molecules, particularly in the realms of medicinal chemistry and materials science.
The key structural features of the molecule suggest its utility in synthesizing targeted therapeutic agents or functional materials. The carboxylic acid group provides a reactive site for forming esters or amides, while the nitro group can be chemically reduced to an amine, offering a path for further functionalization. The fluoroacetyl moiety is particularly significant; the inclusion of fluorine is a well-established strategy in drug design to enhance metabolic stability and modulate pharmacokinetic properties. nih.govresearchgate.net Therefore, the primary academic contribution of 2-Fluoroacetylamino-5-nitrobenzoic acid is as a bespoke reagent, enabling researchers to introduce a specific combination of functional groups (fluorine, a latent amine, and a carboxylic acid) into a target scaffold. While dedicated studies detailing its specific reaction yields or novel applications are scarce, its value is implicit in the design of advanced chemical synthesis pathways.
Perspectives on the Broader Impact of Research on Such Fluorinated Nitroaromatic Amide Systems
Research into fluorinated nitroaromatic amide systems, such as 2-Fluoroacetylamino-5-nitrobenzoic acid, has a significant and broad impact across several scientific disciplines. This class of compounds combines three structurally important motifs, and their study contributes to fundamental and applied chemistry.
In medicinal chemistry , the impact is most profound. The strategic incorporation of fluorine atoms is a cornerstone of modern drug discovery. researchgate.net Fluorine can block sites of metabolic oxidation, increase a molecule's binding affinity to target proteins, and improve its membrane permeability. nih.govnih.gov The nitroaromatic core is a versatile precursor in pharmaceutical synthesis; the nitro group is strongly electron-withdrawing, influencing the molecule's electronic properties, and can be readily converted to an amine, a key functional group in many bioactive compounds. researchgate.nettaylorandfrancis.com The amide linkage provides structural rigidity and hydrogen bonding capabilities, crucial for molecular recognition at biological targets. Collectively, research on these systems advances the development of new therapeutics with improved efficacy and safety profiles, including anticancer agents, antibiotics, and central nervous system drugs. researchgate.net
In materials science , nitroaromatic compounds are vital for creating polymers, dyes, and energetic materials. nih.gov Their unique electronic and chemical properties make them useful in developing chemiresistive sensors, particularly for detecting explosives or environmental pollutants. researchgate.nettaylorandfrancis.com The introduction of fluorine and amide groups into these systems can be used to fine-tune material properties such as thermal stability, chemical resistance, and photophysical characteristics, leading to the creation of advanced functional materials. mdpi.com
Furthermore, the study of these molecules drives innovation in synthetic organic chemistry. Developing efficient methods to construct these multi-functionalized aromatic systems challenges chemists to devise novel reactions and purification techniques, thereby expanding the toolkit available for chemical synthesis. The environmental persistence and potential toxicity of some nitroaromatic compounds also spur research into their biodegradation and safer handling, contributing to the field of green chemistry. nih.govresearchgate.net
The broader impact of research in this area lies in the synergistic combination of these functional groups, providing a rich platform for innovation in drug discovery, materials engineering, and synthetic methodology.
Table 1: Functional Roles of Constituent Chemical Moieties
| Chemical Class | Key Properties & Roles in Research | Common Applications |
|---|---|---|
| Fluorinated Compounds | Enhance metabolic stability, increase lipophilicity, improve binding affinity, block metabolic oxidation. nih.govresearchgate.netnih.gov | Drug discovery (e.g., pharmaceuticals with improved pharmacokinetics), PET imaging agents, advanced polymers. nih.govresearchgate.net |
| Nitroaromatic Compounds | Strong electron-withdrawing nature, precursors to amines, used in sensing applications. researchgate.netnih.gov | Intermediates for dyes, pesticides, and pharmaceuticals; synthesis of explosives; chemical sensors. taylorandfrancis.comnih.gov |
| Aromatic Carboxylic Acids | Provide reactive handle for synthesis (ester/amide formation), influence solubility and acidity. | Building blocks for active pharmaceutical ingredients (APIs), metal-organic frameworks (MOFs), and polymers. |
| Amide Systems | Provide structural rigidity, participate in hydrogen bonding, form the backbone of peptides and proteins. | Foundational in pharmaceuticals, polymers (e.g., Nylon), and biologically active molecules. |
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| 2-Fluoroacetylamino-5-nitrobenzoic acid |
| 2-Amino-5-nitrobenzoic acid |
| 2-Fluoro-5-nitrobenzoic acid |
| 5-Fluoro-2-nitrobenzoic acid |
| 3-Fluorobenzoic acid |
| Picric acid (1,3,5-trinitrophenol) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
